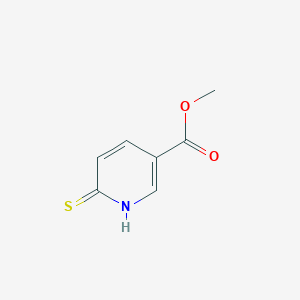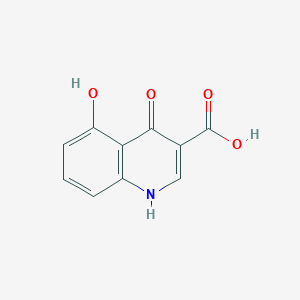![molecular formula C12H20N4 B8787305 1[2-(3-Pyridylmethylamino)ethyl]piperazine CAS No. 6957-13-7](/img/structure/B8787305.png)
1[2-(3-Pyridylmethylamino)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1[2-(3-Pyridylmethylamino)ethyl]piperazine typically involves the reaction of piperazine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1[2-(3-Pyridylmethylamino)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. The pyridine ring can enhance the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Pyridyl)piperazine: Similar structure but lacks the ethanamine linker.
4-Methyl-1-piperazinyl-3-pyridinylmethanamine: Contains a methyl group on the piperazine ring.
Uniqueness
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is unique due to its specific combination of a piperazine ring, a pyridine ring, and an ethanamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
6957-13-7 |
|---|---|
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N4/c1-2-12(10-14-3-1)11-15-6-9-16-7-4-13-5-8-16/h1-3,10,13,15H,4-9,11H2 |
Clave InChI |
UJUAARGDLUVXPB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCNCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzonitrile, 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chloro-3-fluorophenoxy]-5-chloro-](/img/structure/B8787267.png)


![6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8787278.png)



